2-hydroxy-5-nitrobenzaldehyde phenylhydrazone
Overview
Description
2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone is a chemical compound derived from the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and phenylhydrazine. This compound is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that this compound is used to prepare schiff base ligands , which are often involved in metal coordination chemistry and can interact with various biological targets.
Mode of Action
The mode of action of 2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone involves the formation of a Schiff base . This occurs when the compound reacts with a primary amine to form a C=N bond, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It has been studied in conjunction with chlorogenic acid (chl) in the context of the rat hepatic glucose 6-phosphatase system
Result of Action
As mentioned earlier, its interaction with the rat hepatic glucose 6-phosphatase system suggests potential effects on glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitrobenzaldehyde phenylhydrazone typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with phenylhydrazine in an ethanol solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzaldehyde derivatives.
Substitution: The phenylhydrazone moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzaldehyde derivatives.
Substitution: Various substituted phenylhydrazone derivatives.
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone has several applications in scientific research:
Comparison with Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde
- 5-Bromosalicylaldehyde
- Salicylaldehyde
Comparison: 2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-nitro-2-[(E)-(phenylhydrazinylidene)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13-7-6-12(16(18)19)8-10(13)9-14-15-11-4-2-1-3-5-11/h1-9,15,17H/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIXGLAWYZPDPB-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416426 | |
Record name | (E)-4-Nitro-2-((2-phenylhydrazono)methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93044-40-7 | |
Record name | NSC158975 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-4-Nitro-2-((2-phenylhydrazono)methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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